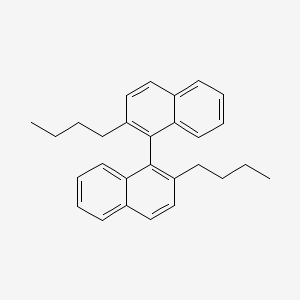
2,2'-Dibutyl-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dibutyl-1,1’-binaphthalene is an organic compound with the molecular formula C28H30. It is a derivative of binaphthalene, where two butyl groups are attached to the 2 and 2’ positions of the naphthalene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibutyl-1,1’-binaphthalene typically involves the coupling of naphthalene derivatives. One common method is the oxidative coupling of 2-butylnaphthalene using a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2,2’-Dibutyl-1,1’-binaphthalene may involve large-scale oxidative coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dibutyl-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dibutyl-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dibutyl-1,1’-binaphthalene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dimethyl-1,1’-binaphthalene
- 2,2’-Diethyl-1,1’-binaphthalene
- 2,2’-Dipropyl-1,1’-binaphthalene
Uniqueness
2,2’-Dibutyl-1,1’-binaphthalene is unique due to the presence of butyl groups, which influence its physical and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl groups provide different steric and electronic effects, leading to distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
402718-88-1 |
|---|---|
Molekularformel |
C28H30 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-butyl-1-(2-butylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C28H30/c1-3-5-11-23-19-17-21-13-7-9-15-25(21)27(23)28-24(12-6-4-2)20-18-22-14-8-10-16-26(22)28/h7-10,13-20H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
KWWNFBRGDQEAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


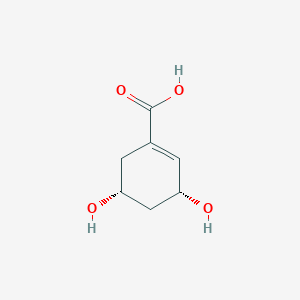
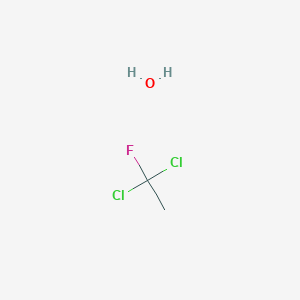
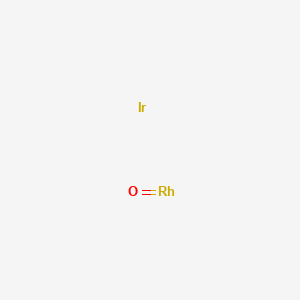
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
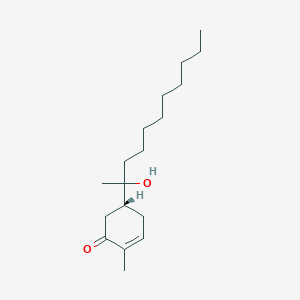
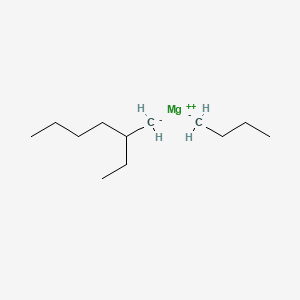


![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
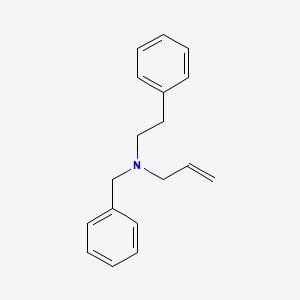

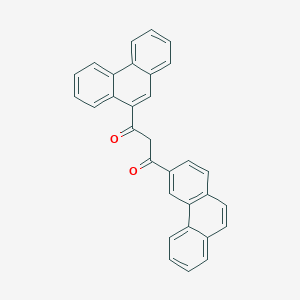
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
